molecular formula C20H15N3O3S B12049192 9-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

9-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

Cat. No.: B12049192
M. Wt: 377.4 g/mol
InChI Key: UTMAXPVIWNXTNZ-UHFFFAOYSA-N
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Description

9-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including 9-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide, can be achieved through various synthetic pathways. Common methods include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods often involve the use of aromatic aldehydes, thioamides, and other heterocyclic compounds as starting materials.

Industrial Production Methods

Industrial production of benzothiazole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

9-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts such as piperidine .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of benzothiazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, 9-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has shown promise as an anti-tubercular agent. Studies have demonstrated its ability to inhibit the growth of Mycobacterium tuberculosis, making it a potential candidate for the development of new anti-tubercular drugs .

Medicine

In medicine, benzothiazole derivatives, including this compound, are being investigated for their anti-cancer properties. They have shown potential in inhibiting the proliferation of cancer cells and inducing apoptosis, making them promising candidates for cancer therapy .

Industry

In the industrial sector, benzothiazole derivatives are used as vulcanization accelerators in the rubber industry, antioxidants, and corrosion inhibitors. Their diverse chemical properties make them valuable in various industrial applications .

Mechanism of Action

The mechanism of action of 9-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide involves its interaction with specific molecular targets and pathways. In anti-tubercular activity, the compound targets the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. Inhibition of this enzyme disrupts cell wall synthesis, leading to the death of the bacteria . In cancer therapy, the compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

Uniqueness

What sets 9-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide apart is its unique tricyclic structure, which provides enhanced stability and specific biological activity. Its ability to inhibit DprE1 and induce apoptosis in cancer cells makes it a valuable compound for further research and development .

Properties

Molecular Formula

C20H15N3O3S

Molecular Weight

377.4 g/mol

IUPAC Name

9-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C20H15N3O3S/c1-10-5-6-13-14(9-10)27-20(21-13)22-18(25)15-17(24)12-4-2-3-11-7-8-23(16(11)12)19(15)26/h2-6,9,24H,7-8H2,1H3,(H,21,22,25)

InChI Key

UTMAXPVIWNXTNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C4=CC=CC5=C4N(C3=O)CC5)O

Origin of Product

United States

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